molecular formula C6H7ClO2 B1624599 (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol CAS No. 65986-73-4

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol

Cat. No.: B1624599
CAS No.: 65986-73-4
M. Wt: 146.57 g/mol
InChI Key: CEKJBAXHIQWXBY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is a chemical compound with the molecular formula C6H7ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol typically involves the chlorination of cyclohexadiene derivatives followed by dihydroxylation. One common method includes the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the cyclohexadiene ring. Subsequent dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the 1 and 2 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and dihydroxylation processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is unique due to its specific chiral configuration and the presence of both chlorine and hydroxyl groups on the cyclohexadiene ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKJBAXHIQWXBY-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452899
Record name (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65986-73-4
Record name (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.